molecular formula C30H25N3O3S2 B12139088 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12139088
M. Wt: 539.7 g/mol
InChI Key: GKCOODUTPVIHDW-WGARJPEWSA-N
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Description

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a benzodioxole group, a pyrazole ring, and a thiazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with an appropriate diketone.

    Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thiourea derivative with a halogenated ketone.

    Final Coupling Reaction: The final step involves coupling the benzodioxole, pyrazole, and thiazolidinone intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone core, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized derivatives with various substituents on the benzodioxole or pyrazole rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology

In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

The compound’s unique structure and biological activities make it a candidate for drug development, particularly in the treatment of infections, inflammation, and cancer.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole group may interact with enzyme active sites, while the pyrazole ring can bind to receptor sites, modulating biological pathways. The thiazolidinone core may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one: Similar structure but with an imino group instead of a thioxo group.

Uniqueness

The presence of the thioxo group in (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties, such as enhanced reactivity and potential for forming strong interactions with biological targets.

Properties

Molecular Formula

C30H25N3O3S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H25N3O3S2/c1-18-11-19(2)27(20(3)12-18)28-22(16-33(31-28)23-7-5-4-6-8-23)14-26-29(34)32(30(37)38-26)15-21-9-10-24-25(13-21)36-17-35-24/h4-14,16H,15,17H2,1-3H3/b26-14-

InChI Key

GKCOODUTPVIHDW-WGARJPEWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)C

Origin of Product

United States

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